Indoxacarb
Description
Overview of Indoxacarb (B177179) as an Oxadiazine Insecticide
This compound is classified as an oxadiazine insecticide. epa.govherts.ac.ukwikipedia.org It functions as a voltage-dependent sodium channel blocker, disrupting the nervous system of susceptible insects. herts.ac.ukwikipedia.orgmade-in-china.comresearchgate.net The insecticidal activity of this compound occurs through both stomach and contact routes of entry. epa.govpiat.org.nz Upon ingestion or contact, it leads to impaired nerve function, feeding cessation, paralysis, and ultimately, death in target pests. piat.org.nzhb-p.com this compound is a proinsecticide, meaning it is metabolized within the insect to its more active form, known as N-decarbomethoxyllated metabolite (DCJW). hb-p.comcaymanchem.com This active metabolite is responsible for the irreversible obstruction of sodium ion channels. hb-p.com
This compound exists as a racemate containing two enantiomers, the S and R forms. ncats.iofao.org However, only the S enantiomer demonstrates significant insecticidal activity. ncats.io Technical formulations of this compound typically contain a defined ratio of these enantiomers. fao.org
Historical Context of this compound Development and Introduction
The development of this compound originated from research into pyrazoline insecticides. researchgate.net Despite promising insecticidal activity, earlier sodium channel inhibitor compounds faced challenges such as photoinstability, persistence in soil, and higher mammalian toxicity. nih.gov Efforts by DuPont aimed to overcome these limitations, leading to the development of insecticidal oxadiazines, including this compound. researchgate.netpiat.org.nznih.gov
This compound was developed by DuPont and was first registered by the U.S. Environmental Protection Agency (EPA) in October 2000. epa.govpiat.org.nzjustdial.com At the time of its initial registration, it was available in formulations such as a water dispersible granule (WG) and a suspension concentrate (SC). epa.gov
Significance of this compound in Modern Pest Control Strategies
This compound holds significant importance in modern pest control strategies due to several key attributes. Its unique mode of action, which involves blocking sodium channels, makes it a valuable tool for managing insect populations, particularly those that have developed resistance to other insecticide classes like pyrethroids. researchgate.netmarketresearchintellect.comicac.orgnih.gov This distinct mechanism contributes to resistance management efforts. justdial.commarketresearchintellect.comapvma.gov.au
The compound is particularly effective against lepidopteran larvae, a group that includes many significant agricultural pests such as caterpillars and bollworms. epa.govwikipedia.orghb-p.comicac.orgnih.govcnagrochem.com Beyond lepidopterans, this compound also shows activity against certain other pests, including some sucking pests. icac.org
Furthermore, this compound is often favored for its selective toxicity, meaning it primarily targets pest insects while exhibiting lower toxicity to many beneficial insects and non-target organisms compared to older insecticide classes. justdial.commarketresearchintellect.comicac.orgcnagrochem.comcnagrochem.comfrontiersin.org This characteristic supports its integration into Integrated Pest Management (IPM) programs, which aim for a more holistic and sustainable approach to pest control. marketresearchintellect.comicac.orgcnagrochem.comcnagrochem.comrjptonline.orgoup.com Its residual activity also contributes to long-term pest control, potentially reducing the frequency of applications. hb-p.comjustdial.comcnagrochem.com
Regulatory Classifications and "Reduced-Risk" Status
This compound has been designated as a "reduced-risk" pesticide by the United States Environmental Protection Agency (EPA). epa.govpiat.org.nzfrontiersin.orgoup.com This classification is based on its favorable toxicological and environmental profile compared to certain older insecticides it was designed to replace, such as organophosphates. epa.govnih.govjustdial.com
The "reduced-risk" status reflects assessments indicating moderate to low acute and chronic toxicity and a lack of evidence for mutagenic, carcinogenic, developmental, or reproductive effects in studies. epa.gov While some neurotoxicity was observed in studies, it was often at high, sometimes fatal, doses. epa.gov Regulatory evaluations have considered potential dietary exposure and environmental fate, concluding that risks are generally within acceptable levels when used as directed. epa.govpiat.org.nzfederalregister.govfederalregister.gov
Despite its "reduced-risk" status in some regions, regulatory evaluations are ongoing, and classifications can vary. For instance, the European Union chose not to renew this compound for use as a plant-protection insecticide in 2021, although the United Kingdom still permits its use until 2025. wikipedia.org
Research Findings on this compound Efficacy
| Target Pest (Larval Stage) | Efficacy Observation | Source |
| Lepidopteran pests | Effective control, including rapid feeding inhibition | epa.govicac.org |
| House fly (Musca domestica) | Caused quick mortality at concentrations >50 ppm in studies | rjptonline.org |
| Various Lepidoptera species | Consistent efficacy against larval stages | icac.org |
Selected Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₇ClF₃N₃O₇ | epa.govwikipedia.orgnih.gov |
| Molecular Weight | 527.8 g/mol | epa.govherts.ac.uknih.gov |
| Melting Point | 88.1 °C (for 99% PAI) | epa.govwikipedia.orghb-p.com |
| Water Solubility | 0.20 mg/L (at 25 °C) | piat.org.nzhb-p.com |
| Log K_ow | 4.65 | wikipedia.orgpiat.org.nz |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 7-chloro-2-[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N3O7/c1-33-18(30)21-10-12-9-13(23)3-8-16(12)17(21)27-28(11-35-21)19(31)29(20(32)34-2)14-4-6-15(7-5-14)36-22(24,25)26/h3-9H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCVPMMZEGZULK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3=C(C1=NN(CO2)C(=O)N(C4=CC=C(C=C4)OC(F)(F)F)C(=O)OC)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040801 | |
| Record name | (+/-)-Indoxacarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144171-61-9 | |
| Record name | (±)-Indoxacarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144171-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoxacarb, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144171619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Indoxacarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylic acid, 7-chloro-2,5-dihydro-2-[[(methoxycarbonyl)[4-(trifluoromethoxy)phenyl]amino]carbonyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOXACARB, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKL1F8Y0FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Insecticidal Action
Elucidation of Indoxacarb's Novel Mode of Action
This compound (B177179) represents a distinct class of insecticides with a mode of action classified under the Insecticide Resistance Action Committee (IRAC) Group 22A: Voltage-Dependent Sodium Channel Blockers. wikipedia.orgjst.go.jpherts.ac.ukresearchgate.net Its mechanism is novel compared to other insecticide groups targeting sodium channels, such as pyrethroids and DDT. researchgate.netnih.gov The insecticidal activity of this compound is primarily mediated by its bioactivated metabolite. nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.govcaymanchem.commodares.ac.ir
Primary Target Site: Voltage-Gated Sodium Channels in Insect Neurons
The primary target site of this compound's active metabolite is the voltage-gated sodium channels located in the neurons of insects. wikipedia.orgnih.govresearchgate.netresearchgate.netmdpi.comnih.govcaymanchem.commdpi.comapvma.gov.auepa.gov These channels are crucial for the generation and propagation of action potentials, which are essential for nerve impulse transmission. nih.govbiorxiv.org Studies using techniques like whole-cell patch-clamp on insect neurons, such as those from the cockroach Periplaneta americana, have demonstrated the direct effect of the active metabolite on these channels. nih.govresearchgate.net
Inhibition of Sodium Ion Entry and Subsequent Neurological Effects
The active metabolite of this compound acts by blocking the entry of sodium ions into insect nerve cells. wikipedia.orgnih.govresearchgate.netmdpi.comcaymanchem.commdpi.comapvma.gov.aupiat.org.nz This blockage is voltage-dependent and occurs at a specific site on the sodium channel. researchgate.netnih.govresearchgate.netpiat.org.nz By inhibiting the inward sodium current, the active metabolite disrupts the normal functioning of the insect's nervous system. nih.govpiat.org.nzpeptechbio.com This disruption prevents the generation of action potentials, leading to impaired nerve function and neurological effects. nih.govresearchgate.netpiat.org.nz
Physiological Manifestations: Paralysis, Feeding Cessation, and Mortality
The neurological effects caused by the blockage of sodium channels manifest as distinct physiological symptoms in affected insects. A rapid and irreversible cessation of feeding is a characteristic early symptom following ingestion or absorption of this compound. researchgate.netresearchgate.netpiat.org.nz This is often accompanied by movement disorders and paralysis. researchgate.netmodares.ac.irpiat.org.nzpeptechbio.comhb-p.com Ultimately, the disruption of the nervous system leads to the death of the insect pest. researchgate.netmodares.ac.irapvma.gov.aupiat.org.nzpeptechbio.comhb-p.com While feeding cessation can occur within hours, mortality may take several days. piat.org.nzhb-p.com
Bioactivation of this compound: The Role of Metabolites
This compound functions as a pro-insecticide, meaning it is not the most active form of the compound. jst.go.jppiat.org.nz It requires metabolic conversion within the insect to yield a more potent insecticidal metabolite. herts.ac.ukresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.govcaymanchem.compiat.org.nzfao.org This bioactivation process is critical for its toxicity in target insects. researchgate.netpiat.org.nzbioone.org
N-decarbomethoxylated this compound (DCJW) as the Active Metabolite
The primary active metabolite of this compound is identified as N-decarbomethoxylated this compound, often referred to as DCJW. wikipedia.orgherts.ac.ukresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comnih.govcaymanchem.commodares.ac.irmdpi.comfao.orgscispace.com DCJW is significantly more potent in blocking insect sodium channels than the parent compound, this compound. researchgate.netresearchgate.netmdpi.comnih.govpiat.org.nz Studies have shown a strong correlation between the metabolic conversion of this compound to DCJW and the appearance of neurotoxic symptoms in insects. researchgate.net
Enzymatic Pathways of Metabolic Activation: Esterases and Amidases
The metabolic activation of this compound to DCJW in insects is primarily catalyzed by enzymatic pathways involving esterases and amidases. jst.go.jpherts.ac.ukresearchgate.netresearchgate.netmdpi.compeptechbio.comfao.orgscispace.comresearchgate.netspringermedizin.de These enzymes cleave a specific chemical bond in the this compound molecule, resulting in the formation of the more active DCJW metabolite. herts.ac.ukresearchgate.netpiat.org.nzhb-p.comicup.org.uk The rate of this bioactivation process can vary among different insect species, which can influence the speed and ultimate toxicity of this compound. researchgate.netpiat.org.nz
Differential Activity of Parent Compound and Metabolites
This compound functions as a pro-insecticide, meaning it requires metabolic activation within the insect to exert its full toxicity unl.edupiat.org.nzresearchgate.net. The parent compound, this compound (DPX-JW062), is metabolically converted to a more insecticidally active metabolite, N-decarbomethoxyllated JW062 (DCJW), also referred to as IN-JT333 researchgate.netunl.edupiat.org.nzresearchgate.netnih.govnih.govmdpi.com. This conversion primarily occurs in the insect gut and fat body and is facilitated by esterase or amidase enzymes unl.edupiat.org.nzresearchgate.netmdpi.com.
DCJW is significantly more potent in blocking insect sodium channels than the parent this compound researchgate.netpiat.org.nzmdpi.comresearchgate.net. Studies have shown that DCJW is at least forty times more potent than the parent compound in its ability to block sodium channel ion current researchgate.net. The rate of this bioactivation is a crucial factor determining the speed and ultimate toxicity of this compound in different insect species researchgate.netpiat.org.nz. While lepidopteran insects can rapidly metabolize this compound to DCJW after ingestion, other sucking insects may do so more slowly researchgate.netpiat.org.nz. The S-enantiomer of DCJW is the active form, while the R-enantiomers of both DCJW and the parent this compound are inactive researchgate.net.
Neurophysiological Investigations of this compound's Action
Neurophysiological studies have provided detailed insights into how this compound, specifically its active metabolite DCJW, affects insect neuronal function by targeting voltage-gated sodium channels nih.govnih.govannualreviews.orgresearchgate.net.
Electrophysiological studies, including whole-cell patch-clamp analysis on cultured insect neurons, have been instrumental in understanding the effects of DCJW nih.govresearchgate.netnih.gov. Experiments using dorsal unpaired median (DUM) neurons from the cockroach Periplaneta americana have confirmed that DCJW blocks sodium channels in a dose-dependent manner nih.govnih.govresearchgate.netnih.gov.
Data from voltage-clamp experiments on Periplaneta americana DUM neurons showed that DCJW inhibited the peak sodium current with an IC50 of 28 nM nih.govresearchgate.netnih.gov.
DCJW affects both action potentials and the resting membrane potential of insect neurons nih.govresearchgate.netnih.gov. Under whole-cell current-clamp conditions, exposure to DCJW has been shown to reduce the amplitude of action potentials nih.govresearchgate.netnih.gov. Furthermore, DCJW can induce a significant hyperpolarization of the resting membrane potential, which is associated with an increase in input resistance nih.govresearchgate.netnih.gov.
The blocking action of DCJW on sodium channels leads to the inhibition of inward sodium currents, contributing to the observed hyperpolarization and disruption of action potential generation nih.govresearchgate.netnih.goveajm.org. This ultimately results in the neurotoxic symptoms observed in poisoned insects researchgate.netunl.edu.
Comparisons of DCJW's effects with other known sodium channel modulators like tetrodotoxin (B1210768) (TTX) and lidocaine (B1675312) have helped to characterize its binding site and mechanism of action peptechbio.comscispace.comnih.govresearchgate.netnih.govnih.gov.
Based on IC50 values, DCJW is less potent than TTX but significantly more potent than the local anesthetic lidocaine in blocking insect neuronal sodium channels nih.govresearchgate.netnih.gov. Specifically, DCJW was about 10-fold less potent than TTX but 1000-fold more potent than lidocaine nih.govresearchgate.netnih.gov.
Studies involving co-application of these compounds have provided further insights. Co-application of TTX with DCJW resulted in additional inhibition of the peak inward current, suggesting that their blocking actions are distinct nih.govresearchgate.netnih.gov. In contrast, co-application of lidocaine with DCJW reduced the apparent potency of DCJW, indicating that DCJW and lidocaine may act at the same site or overlapping sites within the sodium channel nih.govresearchgate.netnih.goveajm.orgnih.gov.
Unlike pyrethroids and DDT which prolong channel opening, SCBIs like this compound and its metabolite DCJW preferably bind to and trap sodium channels in the slow-inactivated state, a mechanism similar to that of local anesthetics researchgate.netnih.govresearchgate.netmdpi.comnih.gov. However, DCJW binds much more slowly than lidocaine, and the typical use-dependent block seen with local anesthetics is not observed for DCJW scispace.com.
Different insect sodium channel variants can exhibit differential sensitivities to DCJW scispace.comnih.govnih.govnih.gov. For instance, studies on cockroach sodium channel variants BgNa(v)1-1 and BgNa(v)1-4 showed differing sensitivities to DCJW, potentially related to differences in their voltage dependence of inactivation scispace.comnih.govnih.gov.
Here is a table summarizing the comparative potency of DCJW, Tetrodotoxin, and Lidocaine on insect neuronal sodium channels:
| Compound | IC50 on P. americana DUM neuron Na+ current | Relative Potency (vs. DCJW) |
| DCJW | 28 nM nih.govresearchgate.netnih.gov | 1 |
| Tetrodotoxin | ~10x more potent than DCJW nih.govresearchgate.netnih.gov | ~10 |
| Lidocaine | ~1000x less potent than DCJW nih.govresearchgate.netnih.gov | ~0.001 |
Insecticide Resistance and Management Strategies
Documented Cases of Indoxacarb (B177179) Resistance in Pest Populations
Numerous insect species have demonstrated the ability to develop resistance to this compound following continuous selection pressure. Documented cases include significant resistance levels observed in several key agricultural pests. For instance, high levels of resistance have been reported in Plutella xylostella (diamondback moth), Spodoptera exigua (beet armyworm), Helicoverpa armigera (cotton bollworm), and Spodoptera litura (Oriental leafworm). Resistance has also been identified in Tuta absoluta (tomato leafminer), Choristoneura rosaceana (obliquebanded leafroller), Musca domestica (house fly), Blattella germanica (German cockroach), Thrips hawaiiensis, and Sitophilus zeamais (maize weevil).
Resistance ratios can vary widely depending on the pest species, geographical origin, and selection history. For example, P. xylostella populations have shown resistance ratios exceeding 2500-fold after laboratory selection, while field populations exhibited resistance levels ranging from 34- to 870-fold. Tuta absoluta populations from Greece have shown rapid evolution of resistance, reaching 1794
Cross-Resistance with Other Sodium Channel Blockers (e.g., Metaflumizone)
Strategies for Insecticide Resistance Management (IRM)
Insecticide Resistance Management (IRM) strategies aim to prevent or delay the evolution of resistance in insect populations, thereby preserving the efficacy of insecticides like this compound. irac-online.org A fundamental principle of IRM is to avoid the overuse of insecticides with the same mode of action on successive generations of a pest. irac-online.org Effective IRM programs often integrate various control methods and rely on a thorough understanding of the target pest's life cycle and susceptibility to different insecticides. irac-online.org
Integration into Rotation Programs
Integrating this compound into rotation programs with insecticides from different Mode of Action (MoA) groups is a key strategy to manage resistance. allpesticides.comirac-online.org By alternating the use of insecticides with distinct mechanisms of action, the selection pressure for resistance to any single insecticide group is reduced. irac-online.org For instance, this compound, with its unique sodium channel blocking activity (Group 22A), is an excellent candidate for rotation with insecticides from other groups, such as neonicotinoids (Group 4A) like thiamethoxam, spinosyns (Group 5) like spinosad, or diamides (Group 28) like chlorantraniliprole (B1668704). allpesticides.commdpi.comipmguidelinesforgrains.com.au Studies have shown that rotating this compound with insecticides having very low or negligible cross-resistance can help maintain its efficacy. mdpi.com For example, in the fall armyworm, Spodoptera frugiperda, rotation of this compound with chlorantraniliprole, emamectin (B195283) benzoate, and methoxyfenozide (B170004) is suggested due to low cross-resistance, while rotation with deltamethrin (B41696) should be avoided due to high cross-resistance. mdpi.com
Synergist Studies and Their Potential in Overcoming Resistance
Synergists are compounds that, while having little or no toxicity on their own, enhance the activity of an insecticide when used in combination. thegoodscentscompany.com Studies involving synergists can provide insights into the biochemical mechanisms of insecticide resistance and offer potential strategies to overcome it. For this compound, research suggests that metabolic detoxification enzymes, particularly cytochrome P450 monooxygenases, may play a significant role in the development of resistance in some insect species. mdpi.comnih.govresearchgate.net For example, studies on Spodoptera frugiperda have shown that the addition of piperonyl butoxide (PBO), a known inhibitor of P450 enzymes, increased the susceptibility to this compound in resistant strains, indicating the involvement of P450 enzymes in detoxification. mdpi.comresearchgate.net Similarly, synergism studies with Helicoverpa armigera resistant to this compound also indicated the potential involvement of metabolic detoxification enzymes, and this compound resistance was synergized by PBO. nih.gov While some studies have explored combinations of this compound with other insecticides and synergists, the effectiveness can vary depending on the insect species and resistance mechanisms involved. jst.go.jpird.fr
Sublethal Effects on Insect Physiology and Behavior in Resistance Development
Exposure to sublethal concentrations of insecticides can have significant impacts on insect physiology and behavior, which may contribute to the development and evolution of resistance. bioone.orgnih.govnih.govevolecol.hu These effects can include alterations in development time, reproductive capacity, and detoxification enzyme activity. bioone.orgnih.govevolecol.hu For instance, studies on Rhopalosiphum padi exposed to sublethal concentrations of this compound showed reduced longevity and fecundity, highlighting that even doses not immediately lethal can impact pest populations. bioone.org Furthermore, sublethal exposure can induce the activity of detoxification enzymes, potentially leading to increased insecticide metabolism and reduced susceptibility in subsequent generations. nih.govevolecol.hu Changes in behavior, such as altered movement or feeding patterns, following sublethal exposure can also influence the effective dose received and contribute to resistance development. nih.govmdpi.com Understanding these sublethal effects is crucial for developing comprehensive IRM strategies that account for the complex interactions between insecticides, insect physiology, and behavior.
Here is a data table illustrating the cross-resistance levels observed in an this compound-resistant strain of Spodoptera frugiperda to various insecticides: mdpi.com
| Insecticide | Mode of Action Group | Resistance Ratio (Fold) |
| This compound | 22A | 472.67 |
| Deltamethrin | 3A | 31.23 |
| Chlorfenapyr | 13 | 3.24 |
| Chlorantraniliprole | 28 | 1.89 |
| Methoxyfenozide | 18 | 1.59 |
| Spinosad | 5 | 2.65 |
| Emamectin Benzoate | 6 | 1.98 |
Note: Resistance Ratio is calculated relative to an unselected, susceptible strain. mdpi.com
Environmental Fate and Ecotoxicological Implications
Environmental Degradation Pathways and Persistence
Indoxacarb (B177179) undergoes degradation through hydrolysis, photolysis, and microbial metabolism epa.govregulations.gov. These processes contribute to its dissipation in water and soil piat.org.nzaptuitivcdn.com.
Hydrolysis under Varying pH Conditions
Hydrolysis is a significant degradation route for this compound, particularly under alkaline and neutral pH conditions apvma.gov.auaptuitivcdn.com. The rate of hydrolysis increases with increasing pH piat.org.nzaptuitivcdn.com. Studies have shown that the half-life of this compound (specifically the racemic mixture DPX-JW062 and the enriched mixture DPX-MP062) is significantly shorter at higher pH values piat.org.nzaptuitivcdn.com.
| pH Value | Approximate Hydrolysis Half-life (DPX-JW062) | Approximate Hydrolysis Half-life (DPX-MP062) | Source |
| 5 | >30 days (approx. 500 days) | 607 days | piat.org.nzaptuitivcdn.comnih.gov |
| 7 | 38 days | 22 days | piat.org.nzaptuitivcdn.comnih.gov |
| 9 | 1 day | 0.25 days | piat.org.nzaptuitivcdn.comnih.gov |
At pH 9, the major degradation products formed through hydrolysis are IN-KT413 and IN-MF014 piat.org.nz.
Photolysis in Aqueous Solutions and on Soil Surfaces
Photolysis, the degradation induced by light, also contributes to this compound's dissipation, particularly in aquatic environments regulations.govaptuitivcdn.com. Radiolabeled this compound (DPX-JW062 and DPX-MP062) in aqueous solutions is rapidly degraded by simulated sunlight, leading to a complete loss of the central nucleus of the parent molecule piat.org.nz. The short aqueous photolysis half-life, reported to be around 3 to 5 days, suggests low persistence in aquatic systems due to this pathway piat.org.nzregulations.govaptuitivcdn.com.
Aerobic Soil Metabolism and Dissipation Kinetics
Microbial degradation is an important process for this compound decomposition in terrestrial environments under aerobic conditions regulations.govaptuitivcdn.com. This compound generally undergoes rapid decomposition in soil aptuitivcdn.com. However, its dissipation in soil can exhibit a biphasic pattern, with an initial rapid degradation phase followed by a slower phase, which can make determining a single representative half-life challenging piat.org.nzepa.gov.
Aerobic soil metabolism half-lives for this compound have been reported to range widely, from less than 1 day to 693 days piat.org.nzregulations.gov. In contrast, degradation in anaerobic soil conditions is generally slower, with reported half-lives ranging from 147 to 233 days piat.org.nz. Studies have shown that the degradation rates of different this compound formulations (DPX-JW062, DPX-MP062, DPX-KN128, and IN-KN127) were found to be equivalent in aerobic soils piat.org.nz.
Field dissipation studies have shown variable half-lives for this compound in soil, ranging from 16 to 114 days aptuitivcdn.com. Environmental conditions can influence the dissipation and residues of this compound in the field nih.gov.
Identification and Environmental Behavior of Degradation Products
This compound degradation in the environment produces several metabolites piat.org.nzepa.gov. Some of these degradation products are of ecotoxicological concern piat.org.nz. Key degradation products identified include IN-JT333, IN-MP819, IN-KT413, IN-KG433, IN-JU873, IN-MK638, IN-MK643, and IN-ML438 piat.org.nz.
The persistence of these degradation products in aerobic soils varies piat.org.nz. Some, like IN-KT413 and IN-MK638, are considered non-persistent with short half-lives (1.3-16.2 days), while others, such as IN-KG433 and IN-JU873, are non-persistent to moderately persistent (10.5-58.7 days) piat.org.nz. IN-MK643 has been identified as a persistent degradation product with half-lives ranging from 141.5 to 346.6 days piat.org.nz.
The mobility of this compound and its degradates in soil is generally low due to its moderate hydrophobicity and moderately high soil sorption coefficient (Koc) piat.org.nzregulations.govaptuitivcdn.com. Batch equilibrium and soil column leaching studies suggest low mobility for both this compound and IN-JT333 in terrestrial and aquatic environments epa.govregulations.gov. Although some major degradates have low Koc values, their relatively short half-lives can limit their potential for leaching into groundwater piat.org.nz. Terrestrial field dissipation studies have indicated movement of the parent compound and residues, but typically not below 45 cm depth regulations.gov.
Degradation products IN-JT333 and IN-MP819 are expected to exhibit ecotoxic effects piat.org.nz. Notably, IN-MP819 has demonstrated greater toxicity to aquatic invertebrates than the parent this compound piat.org.nz.
Bioaccumulation and Biotransformation in Non-Target Organisms
Bioaccumulation, the process by which chemicals accumulate in organisms, is an important consideration in risk assessment, as it can lead to internal concentrations that cause toxicity even at low external environmental levels oup.com. This compound is classified as having a moderate risk of bioaccumulation nih.govresearchgate.net.
Studies have investigated the bioaccumulation and biotransformation of this compound in non-target organisms, including aquatic biota epa.govoup.comnih.gov.
Enantioselective Bioaccumulation and Metabolism in Aquatic Biota
This compound's chiral nature, possessing a chiral carbon center and thus existing as enantiomers, introduces the potential for enantioselective behavior in biological systems oup.comresearchgate.netnih.gov. This means that the different enantiomers (S-indoxacarb and R-indoxacarb) may be accumulated or metabolized at different rates in non-target organisms oup.comnih.gov.
Research in zebrafish (Danio rerio), a model aquatic organism, has demonstrated enantioselective bioaccumulation of this compound oup.comresearchgate.net. Studies indicate a preferential accumulation of the R-(-)-indoxacarb enantiomer compared to the S-(+)-indoxacarb enantiomer oup.comresearchgate.net. The bioconcentration factor (BCF), an indicator of bioaccumulation, has been shown to be higher for the R-enantiomer in zebrafish oup.com. For instance, calculated BCF values for whole fish tissues were in the range of 1044-1351X, with the active S isomer having a lower BCF (76-104) compared to the inactive R isomer (2000-2500) apvma.gov.auregulations.gov.
Biotransformation, the metabolic conversion of chemicals within an organism, also plays a role in the fate of this compound in aquatic biota oup.com. Studies in silkworm larvae, another non-target insect, have shown enantioselective biotransformation nih.gov. While both enantiomers are metabolized, the S-indoxacarb enantiomer is bioconverted into its metabolite (S-DCJW) to a much greater extent than the R-indoxacarb enantiomer is converted to its corresponding metabolite (R-DCJW) nih.gov. This suggests that biotransformation rates can differ between the enantiomers, influencing their persistence and accumulation within the organism nih.gov.
The elimination half-lives of the enantiomers in zebrafish have also shown differences, with S-indoxacarb generally having a faster elimination rate than R-indoxacarb oup.com.
Depuration Half-Lives in Aquatic Organisms
Studies on the depuration of bioaccumulated this compound residues in aquatic organisms, such as zebrafish (Danio rerio), have shown varying half-lives depending on the specific enantiomer and exposure concentration oup.com. The depuration half-life of total bioaccumulated this compound residues has been reported to range from 6.55 to 7.88 days epa.govpiat.org.nzregulations.gov. In zebrafish, the half-lives for the enantiomers (−)-R-indoxacarb and (+)-S-indoxacarb were observed to be 3.47 and 2.05 days, respectively, at an exposure concentration of 0.025 mg/L. At a higher concentration of 0.1 mg/L, the half-lives were 4.95 and 2.66 days for the (−)-R and (+)-S enantiomers, respectively oup.com. The (+)-S-indoxacarb enantiomer demonstrated faster elimination in zebrafish compared to the (−)-R-indoxacarb enantiomer oup.com. After 23 days, over 99% of the absorbed this compound was eliminated from zebrafish oup.com.
Ecotoxicity to Non-Target Organisms
This compound and its degradation products can pose risks to a variety of non-target organisms in both aquatic and terrestrial environments piat.org.nzregulations.govapvma.gov.aunih.gov.
Aquatic Organisms: Fish and Invertebrates
This compound, its R-enantiomer, and degradates exhibit moderate to very high toxicity to freshwater and estuarine/marine fish and invertebrates on an acute basis epa.govpiat.org.nz. Acute LC50 values for freshwater and estuarine/marine fish range from 0.024 to >1.3 mg/L, while acute EC50 values for freshwater and estuarine/marine invertebrates range from 0.029 to 2.94 mg/L epa.gov. Chronic toxicities for freshwater fish and invertebrates range from 0.0036 to 0.25 mg/L, and for estuarine fish and invertebrates, they range from 0.017 to 0.042 mg/L piat.org.nz. Some degradation products, such as IN-MP819, have shown greater toxicity to aquatic invertebrates than the parent compound piat.org.nz. Direct exposure or runoff into surface waters can be a concern due to the high toxicity of this compound to some estuarine/marine organisms piat.org.nz.
Terrestrial Organisms: Beneficial Arthropods, Earthworms, and Soil Microbes
This compound residues in soil have demonstrated low to moderate risk to arthropods and earthworms nih.govresearchgate.net. However, the hazard to certain beneficial arthropods, such as parasitic wasps (Aphidius colemani and Diaeretiella rapae), ants, pirate bugs, and beetles, has been deemed unacceptable in some agricultural settings unless mitigated apvma.gov.au. While IN-JT333 is not expected to be a hazard to earthworms, the hazard of IN-KG433 to soil microbes presents an unknown risk apvma.gov.au. Studies have indicated that this compound is not expected to pose a hazard to earthworms or soil microbial processes from acute or chronic exposures apvma.gov.au.
Impact on Pollinators, particularly Honey Bees
This compound is considered highly toxic to honey bees by contact piat.org.nz. Laboratory studies have shown this compound to be highly toxic to honey bees (Apis mellifera mellifera), with a contact LD50 of 0.18 µ g/bee epa.govaustinpublishinggroup.com. Formulated this compound has also shown high toxicity to worker bees of Apis cerana cabidigitallibrary.org. Field studies, however, have sometimes shown lesser post-application toxicity after drying on vegetation piat.org.nz. Some studies suggest that application of this compound in flowering apple orchards did not lead to significantly higher numbers of dead honey bees researchgate.net. This compound is classified as moderately toxic to bees and other pollinating insects exposed to direct treatment or residues on blooming plants, with recommendations to apply only during late evening, night, or early morning if blooming plants are present umass.edu.
Multi-Marker Approaches in Ecotoxicological Assessment
Multi-marker approaches are being employed to assess the ecotoxicological impacts of this compound on non-target species nih.govresearchgate.netnih.gov. These approaches evaluate physiological, biochemical, and histopathological responses in model organisms to provide a more comprehensive understanding of the effects of pesticide exposure nih.govresearchgate.netnih.gov. For instance, studies on the land snail Theba pisana using a multi-marker approach have demonstrated that environmentally relevant concentrations of this compound can lead to negative consequences, including reduced food intake and growth, alterations in oxidative stress markers (lipid peroxidation, glutathione), changes in enzyme activities (catalase, glutathione-S-transferase, glutathione (B108866) peroxidase, acetylcholinesterase), and histo-architectural changes in the hepatopancreas nih.govresearchgate.netnih.gov.
Sublethal Effects on Non-Target Species (e.g., behavioral and transcriptomic changes)
Sublethal concentrations of this compound can induce behavioral and transcriptomic changes in non-target species mdpi.comnih.govresearchgate.net. In the larvae of the damselfly Ischnura senegalensis, this compound exposure resulted in abnormal body gestures and significant locomotory impairments, which could reduce their survival rate in their natural habitat mdpi.comnih.gov. Transcriptome analyses revealed that genes related to muscle function were significantly affected mdpi.comnih.gov. While lower concentrations might be mitigated by the cytochrome P450 gene, higher concentrations diminished sensory abilities and hindered toxicity degradation mdpi.comnih.gov. Sublethal this compound concentrations have also been shown to reduce the survival of larvae and pupae in the predator Podisus distinctus, inhibit food consumption, and cause hyperexcitation researchgate.net. Studies on other insects have also indicated that sublethal doses of this compound can inhibit growth and reproduction .
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 107720 nih.govuni.lu |
Interactive Data Tables
Based on the search results, here are some potential data points that could be represented in tables:
Table 1: Depuration Half-Lives of this compound in Aquatic Organisms
| Organism | Enantiomer | Exposure Concentration (mg/L) | Depuration Half-Life (days) | Source |
| General Aquatic Organisms | Total this compound Residues | Not specified | 6.55 - 7.88 | epa.govpiat.org.nzregulations.gov |
| Zebrafish (Danio rerio) | (−)-R-indoxacarb | 0.025 | 3.47 | oup.com |
| Zebrafish (Danio rerio) | (+)-S-indoxacarb | 0.025 | 2.05 | oup.com |
| Zebrafish (Danio rerio) | (−)-R-indoxacarb | 0.1 | 4.95 | oup.com |
| Zebrafish (Danio rerio) | (+)-S-indoxacarb | 0.1 | 2.66 | oup.com |
Table 2: Acute Toxicity of this compound to Aquatic Organisms
| Organism Group | Environment | Endpoint | Concentration Range (mg/L) | Toxicity Classification | Source |
| Fish | Freshwater and Estuarine/Marine | Acute LC50 | 0.024 - >1.3 | Moderate to Very Highly Toxic | epa.govpiat.org.nz |
| Invertebrates | Freshwater and Estuarine/Marine | Acute EC50 | 0.029 - 2.94 | Moderate to Very Highly Toxic | epa.govpiat.org.nz |
Table 3: Chronic Toxicity of this compound to Aquatic Organisms
| Organism Group | Environment | Concentration Range (mg/L) | Source |
| Fish and Invertebrates | Freshwater | 0.0036 - 0.25 | piat.org.nz |
| Fish and Invertebrates | Estuarine/Marine | 0.017 - 0.042 | piat.org.nz |
Table 4: Toxicity of this compound to Honey Bees
| Bee Species | Endpoint | Value | Toxicity Classification | Source |
| Apis mellifera mellifera | Contact LD50 | 0.18 µ g/bee | Highly Toxic | epa.govaustinpublishinggroup.com |
| Apis cerana | Mortality at 24 hours (0.075% concentration) | 100% | Highly Toxic | cabidigitallibrary.org |
Metabolism and Toxicokinetics in Mammalian Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) in Mammals
Studies in mammals have characterized the ADME profile of indoxacarb (B177179) and its metabolites inchem.orgfao.org.
Following oral administration to rats, this compound is readily absorbed apvma.gov.au. The rate and extent of oral absorption can be dose-dependent, exhibiting saturation kinetics at higher doses inchem.orgfao.org. At a low dose of 5 mg/kg body weight (bw), oral absorption in rats was estimated to be approximately 69–81% inchem.orgfao.org. However, at a higher dose of 150 mg/kg bw, absorption was significantly reduced to about 8–13.5%, indicating saturation of the absorption process inchem.orgfao.org. The time to reach maximal concentration in blood (Tmax) also showed sex-dependent differences in rats, being shorter in males than in females, particularly at the higher dose inchem.orgfao.org.
Once absorbed, this compound is distributed throughout the body inchem.orgfao.org. Studies have shown that it is preferentially distributed to fat and erythrocytes (red blood cells) inchem.orgfao.org. While there was no evidence of significant tissue accumulation of parent this compound in some studies, other research indicates that up to 9% of the administered dose can be retained in fat 7 days after a single oral dose in rats apvma.gov.auinchem.orgfao.org. Repeated daily administration can lead to bioaccumulation in body fat inchem.org. Females tended to retain more tissue residues than males inchem.org. The distribution pattern did not significantly vary with the dosing regimen epa.gov. The higher total residues observed in fat compared to fat-free muscle in metabolism and farm animal feeding studies also support its lipophilic nature herts.ac.uk.
This compound undergoes extensive metabolism in mammals, with no unchanged parent compound typically excreted in bile or urine inchem.orgfao.org. The metabolic pathways are complex and can yield multiple metabolites epa.gov. A major metabolic step involves the hydrolysis of the carboxymethyl group from the amino nitrogen of the trifluoromethoxyphenyl portion of the parent compound, leading to the formation of IN-JT333 (also known as N-decarbomethoxylated this compound or DCJW) inchem.orgresearchgate.netfao.org. This metabolite is considered toxicologically significant and is a major metabolite found in fat inchem.orgfao.org. Other identified metabolites include 5-HO-JW062 (formed by hydroxylation of the indanone ring) and an oxadiazine ring-opened metabolite (IN-KG433) inchem.orgfao.org. In rats, eight minor urinary metabolites were identified, each accounting for less than 5% of the administered dose inchem.org. The metabolite profile can be dose-dependent and vary quantitatively between males and females epa.gov. In vitro studies with rat hepatic microsomes showed that females metabolized this compound more slowly than males but produced significantly more of the toxic metabolite IN-JT333 inchem.orgfao.org.
In mammals, this compound and its metabolites are primarily eliminated via both urine and faeces apvma.gov.auinchem.orgmsdvetmanual.comfao.org. In rats, following oral administration, the compound was equally excreted in faeces (33–47%) and urine (35–45%) apvma.gov.au. Most of the administered dose is typically excreted within 72 to 96 hours after single oral doses in both sexes inchem.orgfao.org. Biliary excretion also contributes to elimination, being slightly greater in males than in females inchem.org.
Elimination half-lives have been reported for both the parent compound and total radioactivity (representing parent and metabolites) in different matrices apvma.gov.auinchem.orgfao.org. In rats, the elimination half-life in plasma after a single dose ranged between 92 and 114 hours inchem.orgfao.org. The elimination half-life in fat after dosing for 14 days was approximately 18 days inchem.orgfao.org. Half-lives can vary depending on the radiolabel position (indanone vs. trifluoromethoxyphenyl ring) and sex inchem.org.
Metabolic Pathways and Metabolite Identification in Mammals
Stereoselective Metabolism and Toxicokinetics
This compound is a chiral compound, and its metabolism and toxicokinetics can exhibit stereoselectivity inchem.orgnih.gov.
Studies in rats have shown significant differences in the metabolism and distribution between the S-(+)-indoxacarb and R-(-)-indoxacarb enantiomers and their metabolites nih.gov. S-(+)-Indoxacarb was found to be more easily metabolized in the blood compared to R-(-)-indoxacarb nih.gov. This differential metabolism is reflected in differences in pharmacokinetic parameters between oral and intravenous administration nih.gov. Analysis of tissue distribution indicated that S-(+)-indoxacarb was less likely to accumulate in most tissues compared to the R-(-)-enantiomer nih.gov. This stereoselective metabolism and distribution also extended to their metabolites nih.gov. The active enantiomer of the metabolite IN-JT333, namely IN-KN125, was preferentially retained in fat with an approximate ratio of 2:1 inchem.org. The difference in bioaccumulation factors between isomers is likely due to differential metabolism rather than differences in physical properties apvma.gov.au.
Implications of Stereoselectivity for Risk Assessment
The stereoselectivity of this compound extends beyond its insecticidal action and plays a role in its metabolism and toxicokinetics in mammals, which has significant implications for risk assessment. Studies in mammalian systems, such as rats, have shown differences in how the S and R enantiomers are processed by the body nih.gov.
Metabolism of this compound in mammals is extensive, with no unchanged parent compound excreted in bile or urine fao.orginchem.org. The metabolic pathways for the racemic mixture (containing both S and R isomers) and enantiomer-enriched formulations appear similar inchem.org. A key metabolic step involves the hydrolysis of a carboxymethyl group, leading to the formation of the metabolite IN-JT333 (also known as DCJW in the context of insect metabolism) msdvetmanual.comfao.orgnih.gov. This metabolite also contains the chiral center of the parent compound, resulting in S-IN-JT333 and R-IN-JT333.
Research indicates that there can be stereoselective differences in the metabolism and distribution of this compound enantiomers and their metabolites in vivo in mammals nih.gov. For instance, S-(+)-indoxacarb has been observed to be more easily metabolized in the blood compared to the R-(-)-isomer nih.gov. This difference in metabolic rate can influence the concentration and persistence of each enantiomer and their respective metabolites in various tissues nih.gov.
Furthermore, the toxicologically significant metabolite IN-JT333 has shown evidence of stereospecific uptake, particularly into fat tissue fao.org. The active enantiomer of this metabolite, S-IN-JT333 (IN-KN125), was preferentially retained in fat in rats, with an approximate ratio of 2:1 compared to the R-enantiomer inchem.org. This preferential accumulation of the S-metabolite in fat is a crucial factor in understanding the potential for bioaccumulation and the resulting toxicological profile in mammals inchem.org.
Studies evaluating the toxicokinetics of the individual enantiomers, S-(+)-indoxacarb and R-(-)-indoxacarb, as well as their metabolites S-IN-RM294 and R-IN-RM294 in rats, have revealed significant differences in metabolism and distribution nih.gov. The bioavailability and excretion rates for both parent enantiomers were relatively low, potentially due to faster metabolism and tissue accumulation nih.gov. S-(+)-indoxacarb was found to be less likely to accumulate in most tissues compared to R-(-)-indoxacarb nih.gov. Similarly, the metabolite S-IN-RM294 was cleared more readily from the blood and showed less tissue accumulation than R-IN-RM294 nih.gov.
These stereoselective differences in metabolism, distribution, and accumulation are important for conducting comprehensive risk assessments for mammals nih.gov. Early toxicological studies were conducted using racemic this compound (1:1 S:R ratio) fao.orginchem.orgapvma.gov.au. However, commercial formulations are often enriched with the insecticidally active S-isomer, typically in a 3:1 or 75:25 S:R ratio inchem.orgapvma.gov.au.
Considering the differential toxicokinetics of the enantiomers and their metabolites is essential for accurately determining exposure levels and potential internal doses of the most toxicologically relevant compounds nih.gov. For risk assessment purposes, residues in plants and ruminant tissues are often defined as the sum of this compound and its R-enantiomer regulations.gov. However, the preferential retention of the toxic S-metabolite (IN-JT333) in fat highlights the need to consider the specific isomers and metabolites when evaluating potential long-term exposure and risks associated with consuming animal commodities fao.orginchem.org.
The use of optically pure S-(+)-indoxacarb in agriculture has been suggested as a potentially more efficient and safer strategy from the perspective of mammalian and environmental friendliness, partly due to the observed differences in metabolism and accumulation of the enantiomers and their metabolites nih.gov.
Data on the tissue distribution of radioactivity in rats following administration of labeled this compound further illustrate these differences.
Table 1: Distribution of Radioactivity in Rat Tissues 7 Days After Single Oral Dose (5 mg/kg bw)
| Tissue | Indanone Label (% Administered Dose) | Trifluoromethoxyphenyl Label (% Administered Dose) |
| Fat | Not specified in source | Up to 9% fao.org |
| Erythrocytes | Not specified in source | Highest levels fao.org |
| Other Tissues | 3.4–7.8% (total) inchem.org | 10–17% (total) inchem.org |
Note: Data is aggregated from different parts of the source and may represent total radioactivity from parent compound and metabolites.
The toxicological relevance of metabolite IN-JT333 in animals necessitates its inclusion in the residue definition for risk assessment concerning animal commodities fao.org. The stereoselective accumulation of the S-enantiomer of this metabolite in fat underscores the importance of analyzing residues at the isomeric level for a complete understanding of potential dietary exposure and risk inchem.org.
Table 2: Elimination Half-lives in Plasma in Rats After Single Oral Dose (5 mg/kg bw)
| Label | Sex | Half-life (h) |
| Indanone | Males | 35 inchem.org |
| Indanone | Females | 52 inchem.org |
| Trifluoromethoxyphenyl | Males | 92 fao.orginchem.org |
| Trifluoromethoxyphenyl | Females | 114 fao.orginchem.org |
These differences in elimination half-lives, particularly between the labels representing different parts of the molecule, further illustrate the complex metabolic fate of this compound in mammals and the potential influence of stereoselectivity on the persistence of different fragments or metabolites in the body inchem.org.
The risk assessment process for this compound in mammals accounts for these factors by considering the toxicity of both the parent compound (including both enantiomers) and relevant metabolites, and by using appropriate toxicological endpoints derived from studies with formulations representative of those used commercially nih.govepa.gov. The application of correction factors in risk assessment to account for the isomeric ratio in different test substances, attributing toxicity to the active isomer, is an example of how stereoselectivity is considered in the evaluation process nih.gov.
Analytical Chemistry Methodologies for Indoxacarb
Extraction and Sample Preparation Techniques
Sample preparation is a critical step in indoxacarb (B177179) analysis, aiming to isolate the analyte from complex matrices and remove interfering substances. Common techniques involve solvent extraction followed by cleanup procedures.
QuEChERS Method Applications
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used approach for the extraction and purification of pesticide residues, including this compound, from various matrices such as fruits, vegetables, soil, and medicinal herbs mdpi.comresearchgate.netasianpubs.orgresearchgate.netresearchgate.neteurl-pesticides.eu. This method typically involves extraction with acetonitrile (B52724), followed by partitioning induced by the addition of salts like magnesium sulfate (B86663) (MgSO4) and sodium chloride (NaCl) mdpi.comasianpubs.orgeurl-pesticides.eu. Dispersive solid-phase extraction (d-SPE) using sorbents such as primary secondary amine (PSA) and MgSO4 is often employed for further cleanup to remove matrix co-extractives mdpi.comasianpubs.orgeurl-pesticides.eu.
Modified QuEChERS methods have been developed and applied for this compound analysis in challenging matrices like medicinal herbs, demonstrating efficient removal of co-extractives mdpi.comdoaj.org. In some applications, SPE cartridges, such as NH2, are used for cleanup after acetonitrile extraction mdpi.comnih.gov. For soil samples, acetonitrile-water mixtures have been used for extraction, followed by salting out with sodium chloride and SPE cleanup epa.gov.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from other compounds in the sample extract before detection and quantification. Various chromatographic methods, coupled with different detectors, are employed depending on the matrix and the required sensitivity and specificity.
Gas Chromatography (GC) with Various Detectors (e.g., ECD, MS/MS)
Gas chromatography (GC) is a common technique for this compound analysis, often coupled with sensitive and selective detectors. The electron capture detector (ECD) is one such detector used for this compound determination mdpi.comresearchgate.netresearchgate.netfao.orgepa.gov. GC-ECD methods have been developed for analyzing this compound residues in various matrices, including water and medicinal herbs mdpi.comepa.gov.
Gas chromatography-tandem mass spectrometry (GC-MS/MS) provides higher selectivity and sensitivity compared to GC-ECD, allowing for more confident identification and quantification of this compound, especially in complex matrices where interferences might be present mdpi.comresearchgate.netresearchgate.net. GC-MS/MS involves the fragmentation of the parent ion and monitoring of specific product ions, providing a characteristic fingerprint for this compound researchgate.net. GC-MS has also been used as a confirmatory method for this compound analysis epa.govesjpesticides.org.eg.
Liquid Chromatography (LC) with Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of this compound, offering high sensitivity, selectivity, and the ability to handle a wide range of sample types mdpi.comresearchgate.netasianpubs.orgresearchgate.netnih.govresearchgate.netfao.orgfao.orgepa.govspkx.net.cn. LC-MS/MS is particularly advantageous for the analysis of polar or thermally labile compounds like this compound and its metabolites.
LC-MS/MS methods typically employ reversed-phase C18 columns for chromatographic separation mdpi.comnih.gov. Mobile phases often consist of water and organic solvents like methanol (B129727) or acetonitrile, sometimes with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency mdpi.comnih.gov. Detection is performed using a tandem mass spectrometer in positive ion mode, monitoring specific multiple reaction monitoring (MRM) transitions for this compound researchgate.netepa.gov. For example, MRM transitions such as m/z 529 → 293 and m/z 529 → 249 have been used for this compound analysis researchgate.net. LC-MS/MS has been successfully applied for this compound residue analysis in various matrices, including medicinal herbs, foodstuffs of plant and animal origin, soil, and vegetables mdpi.comresearchgate.netasianpubs.orgresearchgate.netnih.govresearchgate.netepa.govspkx.net.cn.
High-Performance Liquid Chromatography (HPLC) for Stereospecific Analysis
This compound exists as a mixture of enantiomers, with the (S)-enantiomer being the insecticidally active form nih.govwikipedia.orgcipac.orginchem.orgherts.ac.ukherts.ac.uk. Stereospecific analysis is important for evaluating the behavior and fate of individual enantiomers in the environment and biological systems. High-performance liquid chromatography (HPLC) with chiral stationary phases is the primary technique for the stereospecific separation and analysis of this compound enantiomers researchgate.netcipac.orginchem.orgfao.orgnih.govnih.gov.
Chiral columns such as Chiralpak AS-H or Chiralcel OD are commonly used for separating this compound enantiomers researchgate.netcipac.orgnih.govnih.gov. Normal-phase HPLC with mobile phases like n-hexane-ethanol or iso-propanol and hexane (B92381) mixtures are typically employed for chiral separation researchgate.netcipac.orgnih.gov. Detection is often performed using UV detectors at wavelengths around 310 nm researchgate.netcipac.org. Chiral LC-MS/MS methods have also been developed for the enantioselective determination of this compound in complex matrices like cucumber and tomato nih.gov.
Method Validation Parameters
Analytical methods for this compound analysis are subject to rigorous validation to ensure their reliability, accuracy, and precision. Method validation parameters typically evaluated include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), limit of quantification (LOQ), and matrix effects mdpi.comresearchgate.netesjpesticides.org.egnih.govfrontiersin.orgnih.gov.
Linearity is assessed by analyzing a series of standards at different concentrations and determining the correlation coefficient (R²) of the calibration curve, with values typically expected to be above 0.99 mdpi.comresearchgate.netesjpesticides.org.egfrontiersin.orgnih.gov. Accuracy is evaluated through recovery studies, where known amounts of this compound are added to blank matrix samples and the percentage recovered is measured. Acceptable recovery ranges are often between 70% and 120% mdpi.comresearchgate.netfao.orgfao.orgnih.gov. Precision is determined by analyzing replicate fortified samples and is expressed as the relative standard deviation (RSD), with values typically expected to be below a certain threshold, such as 10% or 20% mdpi.comresearchgate.netresearchgate.netresearchgate.netesjpesticides.org.egnih.gov.
The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision mdpi.comresearchgate.netasianpubs.orgresearchgate.netresearchgate.netnih.govresearchgate.netfao.orgnih.govfrontiersin.orgnih.gov. Typical LOQ values for this compound analysis in various matrices range from 0.01 to 0.05 mg/kg, depending on the method and matrix mdpi.comresearchgate.netasianpubs.orgresearchgate.netresearchgate.netnih.govresearchgate.netfao.orgfao.orgfrontiersin.orgnih.gov. Matrix effects, which can influence the ionization efficiency in MS-based methods, are also evaluated to ensure accurate quantification mdpi.comfrontiersin.orgnih.gov.
Here is an interactive table summarizing some method validation parameters for this compound analysis (Note: The interactivity is a conceptual representation; the data is presented in a static Markdown table):
| Matrix | Method | LOQ (mg/kg) | Recovery (%) | RSD (%) | Linearity (R²) | Reference |
| Medicinal Herbs | GC-μECD, GC-MS/MS, LC-MS/MS | 0.01 | 70-120 | ≤ 10 (GC-MS/MS, LC-MS/MS) | > 0.99 mdpi.com | mdpi.com |
| SC Formulation | HPLC-DAD | N/A | N/A | ~0.35 | > 0.99998 | esjpesticides.org.eg |
| Peach Fruits | QuEChERS + HPLC | 0.018 | 83.3-91.6 | 0.1 | N/A | researchgate.net |
| Various (Plant & Animal) | GC-ECD, LC-MS/MS | 0.005 (GC-ECD), 0.002 (LC-MS/MS) | 72.08-113.74 | < 15 | N/A | researchgate.net |
| Paddy Water, Soil, Rice | HPLC-MS/MS | 0.005-0.01 | 79.7-98.3 | N/A | 1.000 | nih.gov |
| Poultry Matrices | LC-MS/MS | 0.01 | 70-120 | N/A | N/A | fao.orgfao.org |
| Plant Commodities | HPLC-UV, GC-MS, GC-ECD/MS/MS/LC-MS/MS | 0.01-0.10 | 70-120 | N/A | N/A | fao.orgfao.org |
| Cabbage, Tomato, Soil | SANTE guidelines | 0.03 | N/A | N/A | 0.9984 | frontiersin.orgnih.gov |
| Pigeonpea, Soil | LC-MS/MS | 0.005 | 83.80-99.01 | ≤ 1.20 | 0.999 | researchgate.net |
| Cucumber, Tomato, Apple, Pear, Soil (Enantiomers) | Chiral HPLC | 0.05 (each enantiomer) | 87.0-116.9 | < 10.1 | N/A | nih.gov |
Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
Method validation for this compound analysis typically involves assessing linearity, LOD, and LOQ to ensure the method's sensitivity and ability to accurately quantify the analyte over a specific concentration range. Linearity is evaluated by constructing calibration curves using a series of standard solutions in solvent or matrix-matched extracts asianpubs.orgfrontiersin.orgnih.gov. A high correlation coefficient (R²) close to 1 indicates good linearity asianpubs.orgfrontiersin.org.
The LOD represents the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision nih.gov. These parameters are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ asianpubs.orgnih.gov.
Studies have reported varying LOD and LOQ values for this compound depending on the matrix and analytical technique used. For instance, a method for analyzing this compound in vegetables and soil reported LOD and LOQ values of 0.01 µg g⁻¹ and 0.03 µg g⁻¹, respectively, in each substrate, with a linear range of 0.01 to 0.30 μg ml⁻¹ and a correlation coefficient of 0.9984 frontiersin.org. Another study using GC-ECD and LC-MS/MS for foodstuffs reported LODs of 0.0015 and 0.0006 mg kg⁻¹ and LOQs of 0.005 and 0.002 mg kg⁻¹, respectively researchgate.net. For this compound enantiomers in vegetables, fruits, and soil, estimated LODs were 0.025-0.035 mg/kg and the LOQ was 0.05 mg/kg for each enantiomer nih.gov. In medicinal herbs, a method using GC-μECD, GC-MS/MS, and LC-MS/MS reported LODs of 0.005 mg kg⁻¹ and LOQs of 0.01 mg kg⁻¹ mdpi.com. For analysis in rice matrices, the LOQ was reported as 0.01 mg/kg wiserpub.com.
The linearity of analytical methods for this compound has been demonstrated with high correlation coefficients. For example, a method for this compound in vegetables showed linearity with R² values of 0.9998 in spinach and broccoli matrices asianpubs.org. Another study on this compound residues in rice matrices reported good linear correlation with R² > 0.99 in the range of 0.005-1.0 mg/L for brown rice and 0.002-1.0 mg/L for rice husk and straw wiserpub.com.
Recovery and Reproducibility
Recovery and reproducibility are critical parameters for evaluating the accuracy and precision of an analytical method. Recovery refers to the ability of the method to extract and detect the true amount of analyte present in a sample, typically expressed as a percentage nih.gov. Reproducibility (or precision) indicates the variability among results obtained from replicate analyses of the same sample nih.gov.
Studies have shown satisfactory recovery rates for this compound in various matrices. In vegetables and soil, recovery efficiencies ranged from 83.33% to 90.67% with relative standard deviation (RSD) values ≤ 13.09% frontiersin.orgnih.gov. For foodstuffs, recovery ranged from 72.08% to 113.74% with RSDs lower than 15% researchgate.net. In peach fruits, average recovery ranged from 83.3% to 91.6% with an RSD of 0.1% researchgate.net. Analysis in tomato and soil using GC-MS showed recoveries between 92.12% and 110.51% with RSDs of 1.32-4.32% researchgate.net. For this compound enantiomers, average recoveries from various matrices ranged from 87.0% to 116.9% with RSD(r) values < 10.1% nih.gov. In water samples, recoveries ranged from 87-116% with an average of 100% ± 8.1% and an RSD of 8.1% epa.gov. Studies on medicinal herbs reported recovery ranges of 79.7-117.6% by GC-μECD, 74.1-105.9% by GC-MS/MS, and 73.0-99.0% by LC-MS/MS, with RSD values generally below 20% mdpi.comresearcher.life. For rice matrices, average recoveries ranged from 87% to 108% with RSDs of 1.2% to 12.2% wiserpub.com.
Reproducibility is often assessed using RSD values, with lower values indicating better precision nih.gov. The reported RSD values for this compound analysis in various studies consistently fall within acceptable ranges, often below 20% as recommended by guidelines mdpi.comresearcher.life.
Matrix Effects in Complex Samples
Matrix effects occur when components in the sample matrix interfere with the detection and quantification of the analyte, potentially leading to signal suppression or enhancement mdpi.comresearchgate.net. These effects are particularly relevant when analyzing complex samples like agricultural products and environmental matrices mdpi.comresearchgate.net.
Studies have investigated matrix effects in this compound analysis across different matrices and analytical techniques. In some cases, matrix effects were found to be acceptable, with values well below 120% frontiersin.orgnih.gov. However, in the analysis of medicinal herbs, matrix effects for the majority of samples analyzed by GC-MS/MS were greater than ±20%, suggesting that GC-MS/MS might not be the most suitable instrument for these complex matrices without further matrix effect mitigation strategies mdpi.comresearcher.life. LC-MS/MS showed better performance in this regard, with matrix effects generally below 20% mdpi.comresearcher.life. In rice matrices, both chlorantraniliprole (B1668704) and this compound showed weak matrix effects in most samples wiserpub.com.
Strategies to address matrix effects include extensive sample clean-up, using matrix-matched calibration standards, employing analyte protectants, or utilizing sophisticated instrumentation like LC-MS/MS mdpi.comresearchgate.net. Matrix-matched calibration curves are frequently used in this compound analysis to compensate for matrix effects wiserpub.comresearchgate.net.
Residue Analysis and Dissipation Kinetics in Environmental and Agricultural Matrices
Residue analysis and the study of dissipation kinetics are crucial for understanding the persistence and behavior of this compound in the environment and agricultural matrices, which informs risk assessments and the establishment of safe waiting periods frontiersin.orgnih.govnih.gov. Dissipation refers to the decline in pesticide residue levels over time due to various factors such as degradation, volatilization, and uptake by plants nih.govnih.gov.
Persistence Studies in Crops and Soil
Persistence studies evaluate how long this compound residues remain in crops and soil after application. This is often expressed as a half-life (RL₅₀ or DT₅₀), which is the time taken for the initial residue concentration to decrease by half nih.govfrontiersin.orgnih.gov. This compound is generally considered to dissipate relatively quickly in many agricultural matrices.
In vegetables like cabbages and tomatoes, this compound has been found to dissipate quickly with half-lives ranging between 1.55 and 2.76 days, irrespective of the vegetable, dose, and season frontiersin.orgnih.govnih.gov. Similar rapid dissipation with half-lives of 1.6–2.3 days has been reported in eggplant crops frontiersin.org. In sugar beet, biological half-lives of this compound were reported as 2.306, 2.133, and 2.492 days for leaf, root, and soil, respectively, at the standard dose esjpesticides.org.eg. In rice matrices, dissipation half-lives of this compound were reported as 10.3-20.4 days in brown rice and 4.4-8.1 days in rice husk wiserpub.com.
In soil, this compound also shows relatively rapid dissipation. Half-life values in soil have been reported between 1.99 and 3.55 days frontiersin.org. In another study, this compound dissipated with a half-life of 1.24-1.35 days in soil following different application doses researchgate.netresearchgate.net. Field dissipation studies have also been conducted to assess the persistence and mobility of this compound in soil under realistic conditions fao.orgepa.gov.
Terminal residues of this compound in crops and soil at harvest are also evaluated in persistence studies to assess potential exposure nih.gov. For example, in some studies, this compound residues were not detected in soil samples at harvest frontiersin.org. However, terminal residues in other matrices like rice straw and hull can be higher than in soil nih.gov.
Field Dissipation Studies
Field dissipation studies are conducted under actual agricultural or environmental conditions to provide a more realistic understanding of how this compound behaves after application fao.orgepa.gov. These studies consider the influence of various environmental factors such as temperature, humidity, rainfall, and microbial activity on the dissipation rate nih.govfrontiersin.org.
Studies have investigated the field dissipation of this compound in various crops and soil at different geographical locations nih.govfao.orgepa.govresearchgate.net. For instance, field experiments in India studied the dissipation behavior and estimated residues in cabbages, tomatoes, and soil frontiersin.orgnih.gov. Field dissipation studies in the USA have assessed the persistence and mobility of racemic this compound in soil fao.orgepa.gov. Studies in China have researched the dissipations and residues of this compound in paddy water, paddy soil, rice straw, rice hull, and brown rice under different field and environmental conditions nih.govresearchgate.net.
The dissipation of this compound in the field often follows first-order kinetics, allowing for the calculation of dissipation rate constants and half-lives nih.govfrontiersin.orgnih.gov. Environmental and field conditions can significantly affect the dissipation rates and residue levels nih.govresearchgate.net. For example, higher rainfall can lead to faster dissipation frontiersin.org.
Field dissipation studies provide crucial data for estimating dietary and environmental risks associated with this compound use and for establishing pre-harvest intervals (PHIs) to ensure that residues at harvest are below regulatory limits nih.govfrontiersin.orgresearchgate.net.
Here are some examples of data from the search results presented in tables:
Table 1: Summary of Analytical Method Performance for this compound
| Matrix | Method | Linearity (R²) | LOD | LOQ | Recovery (%) | RSD (%) | Reference |
| Cabbage, Tomato, Soil | GC | 0.9984 | 0.01 µg g⁻¹ | 0.03 µg g⁻¹ | 83.33–90.67 | ≤ 13.09 | frontiersin.orgnih.gov |
| Foodstuffs | GC-ECD | - | 0.0015 mg kg⁻¹ | 0.005 mg kg⁻¹ | 72.08–113.74 | < 15 | researchgate.net |
| Foodstuffs | LC-MS/MS | - | 0.0006 mg kg⁻¹ | 0.002 mg kg⁻¹ | 72.08–113.74 | < 15 | researchgate.net |
| Peach fruits | - | - | 0.006 mg/kg | 0.018 mg/kg | 83.3–91.6 | 0.1 | researchgate.net |
| Tomato, Soil | GC-MS | - | - | - | 92.12–110.51 | 1.32–4.32 | researchgate.net |
| Vegetables, Fruits, Soil (Enantiomers) | HPLC | - | 0.025–0.035 mg/kg (each) | 0.05 mg/kg (each) | 87.0–116.9 | < 10.1 | nih.gov |
| Water | GC-ECD | - | 0.02 ppb | 0.05 ppb | 87–116 (Avg 100) | 8.1 | epa.gov |
| Medicinal Herbs | GC-μECD | 0.99 | 0.005 mg kg⁻¹ | 0.01 mg kg⁻¹ | 79.7–117.6 | < 20 | mdpi.comresearcher.life |
| Medicinal Herbs | GC-MS/MS | > 0.99 | - | 0.01 mg kg⁻¹ | 74.1–105.9 | < 10 | mdpi.comresearcher.life |
| Medicinal Herbs | LC-MS/MS | > 0.99 | - | 0.01 mg kg⁻¹ | 73.0–99.0 | < 10 | mdpi.comresearcher.life |
| Rice matrices | LC-MS/MS | > 0.99 | - | 0.01 mg/kg | 87–108 | 1.2–12.2 | wiserpub.com |
| Paddy water, soil, rice straw, hull, brown rice | LC-MS/MS | 1.000 | 0.0015 μg g⁻¹ | 0.005 μg g⁻¹ | 79.7–98.3 | 2.2–9.3 | nih.govresearcher.liferesearchgate.net |
| Sugar beet (leaf, root, soil) | QuEChERS + GC | > 0.990 | 0.05 μg/g | 0.3 μg/g | 92.1-96.14 | - | esjpesticides.org.eg |
Table 2: this compound Dissipation Half-lives in Various Matrices
| Matrix | Half-life (days) | Reference |
| Cabbage, Tomato, Soil | 1.55–2.76 | frontiersin.orgnih.govnih.gov |
| Eggplant | 1.6–2.3 | frontiersin.org |
| Soil | 1.99–3.55 | frontiersin.org |
| Soil | 1.24–1.35 | researchgate.netresearchgate.net |
| Tomato | 3.12–3.21 | researchgate.netresearchgate.net |
| Sugar beet leaf | 2.306 | esjpesticides.org.eg |
| Sugar beet root | 2.133 | esjpesticides.org.eg |
| Sugar beet soil | 2.492 | esjpesticides.org.eg |
| Brown rice | 10.3–20.4 | wiserpub.com |
| Rice husk | 4.4–8.1 | wiserpub.com |
| Paddy water (Beijing) | 0.5 | nih.gov |
| Paddy water (Hunan) | 1.1 | nih.gov |
| Paddy water (Zhejiang) | 0.7 | nih.gov |
| Paddy soil, rice straw | < 9 | nih.govresearchgate.net |
Advanced Research and Future Directions
Molecular Modeling and Receptor Binding Studies
Understanding the precise molecular interactions between indoxacarb (B177179) and its target site, the voltage-gated sodium channel (VGSC), is fundamental for overcoming resistance and designing improved insecticides. This compound functions as a sodium channel blocker, inhibiting the entry of sodium ions into insect nerve cells, leading to paralysis and death. apvma.gov.aumdpi.com The insecticidally active form is the N-decarbomethoxylated metabolite (DCJW), which is bioactivated from the parent compound by esterases in susceptible insects. mdpi.commdpi.comnih.govbioone.org DCJW is more effective in blocking insect sodium channels than this compound. mdpi.com
Advanced research employs molecular modeling and simulation techniques to visualize and analyze the binding of this compound and its metabolites to the insect VGSC. Studies have shown that sodium channel inhibitor (SCI) insecticides, including this compound and its active metabolite DCJW, bind selectively to slow-inactivated sodium channel states. nih.gov This binding occurs at or near a drug receptor site known as the "local anesthetic (LA) receptor". nih.govnih.gov Molecular modeling studies suggest that SCI insecticides bind within the inner pore of the sodium channel. nih.gov For instance, models of SCI drug binding to the LA receptor implicate Phe1579 in the DIV-S6 segment of the mammalian NaV1.4 sodium channel as a critical determinant of binding and action. nih.gov While the orientation of the DIV-S6 helix is widely accepted, the precise binding interactions within the inner pore are still being elucidated. nih.gov Studies using homology models of insect sodium channels, such as the cockroach BgNaV1-1a, predict that SCBIs bind in the inner pore, interact with a sodium ion, and extend into a fenestration at the domain III/IV interface. duke.edu Model-driven mutagenesis and electrophysiology have identified new SCBI-sensing residues, including insect-specific ones. duke.edu
Further molecular dynamics simulations have been used to understand the binding mode of this compound with proteins involved in resistance, such as Chemosensory Protein 1 (PxCSP1) in Plutella xylostella. bohrium.com These studies indicate that this compound forms a stable complex with PxCSP1 primarily through van der Waals and electrostatic interactions, with the Lys100 side chain in PxCSP1 being key for high affinity binding. bohrium.com
Genomic and Proteomic Approaches in Resistance Research
Insecticide resistance is a significant challenge to the continued effectiveness of this compound. Genomic and proteomic approaches are providing deeper insights into the complex mechanisms underlying resistance development. These methods allow for the identification of genes and proteins that are differentially expressed or mutated in resistant insect populations.
Resistance mechanisms to this compound can include behavioral, penetration, metabolic, and target-site resistance. bohrium.com Metabolic resistance, often involving increased detoxification by enzymes such as cytochrome P450 monooxygenases (P450s), carboxylesterases (CarEs), and glutathione (B108866) S-transferases (GSTs), has been widely reported in various insect pests resistant to this compound. mdpi.commdpi.comfrontiersin.orgnih.govnih.govresearchgate.net Transcriptomic studies in resistant insects like Spodoptera litura have identified numerous differentially expressed genes, including those related to detoxification enzyme families (P450s, CarEs, GSTs), ABC transporters, and cuticle proteins, which may play significant roles in this compound resistance. nih.gov In Blattella germanica, selection with this compound bait led to substantial resistance and revealed upregulation of detoxification enzymes (P450s, hydrolases, GSTs) and downregulation of genes from microbial and viral origins, suggesting potential links between insecticide resistance and microbial communities. frontiersin.org
Target-site resistance, involving mutations in the voltage-gated sodium channel, has also been identified in some this compound-resistant populations. Specific amino acid substitutions in the domain IV S6 segment of the VGSC, such as F1845Y and V1848I, have been associated with this compound resistance in Plutella xylostella and Tuta absoluta. ljmu.ac.ukresearchgate.net Functional validation studies using genome engineering techniques, such as CRISPR/Cas9 in Drosophila, are being employed to confirm the contribution of these specific mutations to target-site resistance in vivo. ljmu.ac.uk
Proteomic analysis complements genomic studies by directly examining protein expression levels and modifications in resistant insects. While less frequently reported than transcriptomic studies in the provided search results, proteomic approaches can provide valuable information on the functional consequences of gene expression changes and post-translational modifications related to resistance. Research into chemosensory proteins (CSPs), for example, has shown that overexpression of PxCSP1 and its high affinity for this compound contributes to resistance in Plutella xylostella. bohrium.com
Data from transcriptomic studies can reveal the extent of differential gene expression in resistant populations compared to susceptible ones. For instance, a study on Spodoptera litura identified 126 co-differentially expressed genes potentially involved in this compound resistance, including various detoxification enzymes. nih.gov
Table 1: Examples of Gene Families Implicated in this compound Resistance (Based on Transcriptomic Studies)
| Gene Family | Potential Role in Resistance | Organisms Studied |
| Cytochrome P450s (P450s) | Enhanced oxidative metabolism of this compound | Spodoptera litura, Blattella germanica, Helicoverpa armigera, Plutella xylostella, Spodoptera frugiperda mdpi.commdpi.comfrontiersin.orgnih.govnih.govresearchgate.netmdpi.com |
| Carboxylesterases (CarEs) | Hydrolysis of this compound or its metabolites | Spodoptera litura, Plutella xylostella, Helicoverpa armigera mdpi.commdpi.comnih.govnih.govresearchgate.net |
| Glutathione S-transferases (GSTs) | Conjugation of this compound or its metabolites | Spodoptera litura, Plutella xylostella, Solenopsis invicta mdpi.commdpi.comnih.gov |
| ABC Transporters | Transport of insecticides or their metabolites | Spodoptera litura nih.gov |
| Chemosensory Proteins (CSPs) | Binding or sequestering of this compound | Plutella xylostella bohrium.com |
| UDP-glucuronosyl transferases | Conjugation of this compound or its metabolites | Spodoptera litura nih.gov |
Development of Novel this compound Formulations and Delivery Systems
The development of novel formulations and delivery systems aims to improve the efficacy, stability, and targeted delivery of this compound, while potentially reducing environmental impact. Traditional formulations like suspension concentrates (SC) and emulsifiable concentrates (EC) have been used, but research continues to explore advanced options. d-nb.inforesearchgate.net
Studies have compared the efficacy of different this compound formulations, such as EC, SC, and water-dispersible granules (WG). Research on Spodoptera littoralis showed that an EC formulation resulted in higher mortality and a lower median lethal concentration compared to SC and WG formulations, potentially due to differences in physicochemical properties affecting spray solution characteristics like surface tension and viscosity. researchgate.net
Nanotechnology is emerging as a promising area for developing enhanced pesticide delivery systems. Nanoformulations can offer advantages such as increased efficacy, improved adhesion to plant surfaces, enhanced resistance to photodegradation, and prolonged release of the active ingredient. nih.govmdpi.comacs.org Research has explored the use of nanocarriers, such as star polymers, to develop nanoscale this compound formulations. mdpi.com A study demonstrated that incorporating this compound into a star polymer nanocarrier significantly reduced its particle size, improved its adhesion to plant leaves, and enhanced its insecticidal activity against pests like Plutella xylostella and Pieris rapae in both laboratory and field settings. mdpi.com The nanoformulation showed remarkably higher bioactivity and control efficacy compared to the emulsifiable concentrate alone. mdpi.com
Table 2: Comparison of this compound Formulations (Example Data)
| Formulation Type | Efficacy against S. littoralis (LC50) | Adhesion to Leaves (with/without nanocarrier) | Control Efficacy (Field) |
| Emulsifiable Concentrate (EC) | Lower LC50 compared to SC and WG researchgate.net | Increased with star polymer nanocarrier mdpi.com | Enhanced with nanocarrier mdpi.com |
| Suspension Concentrate (SC) | Higher LC50 than EC researchgate.net | Not specified in search results | Similar to EC formulation d-nb.info |
| Water Dispersible Granule (WG) | Higher LC50 than EC researchgate.net | Not specified in search results | Not specified in search results |
Note: Data in this table is illustrative based on findings from different studies and may not be directly comparable across all parameters.
Integration of this compound into Advanced Integrated Pest Management (IPM) Programs
This compound's unique mode of action and favorable environmental profile make it a valuable tool for integration into Integrated Pest Management (IPM) programs. apvma.gov.aud-nb.infomarketresearchintellect.com IPM strategies emphasize a combination of methods, including biological control, cultural practices, physical methods, and judicious use of insecticides, to manage pest populations sustainably. marketresearchintellect.com
This compound plays a vital role in insecticide resistance management (IRM) within IPM programs because its mode of action differs from many older insecticide classes, helping to prevent or delay the development of resistance. apvma.gov.aumarketresearchintellect.com Its use in rotation with insecticides having different modes of action is a key IRM strategy. apvma.gov.aunih.gov Studies have shown that this compound can be effective against pests that have developed resistance to other insecticide groups, such as pyrethroids. apvma.gov.auird.fr
Research supports the use of this compound in IPM programs for various crops and pests. For example, studies have evaluated the susceptibility and residual effects of this compound formulations for controlling lepidopteran pests like Chrysodeixis includens and Helicoverpa armigera in soybean, providing information crucial for IPM decisions. d-nb.info In urban pest management, this compound bait formulations are considered important components of IPM programs for cockroach control. oup.com
The compatibility of this compound with beneficial insects is also a consideration in IPM. While some studies have indicated potential effects on certain non-target organisms, others suggest it can be less disruptive to beneficial species compared to traditional broad-spectrum insecticides. apvma.gov.aunih.gov Further research continues to assess the impact of this compound on various non-target organisms within IPM frameworks.
Environmental Risk Assessment Refinements and Predictive Modeling
Environmental risk assessment of this compound is an ongoing process that involves evaluating its potential impact on non-target organisms and ecosystems. Refinements in risk assessment methodologies and the use of predictive modeling are crucial for ensuring the sustainable use of this insecticide.
This compound's environmental fate and behavior, including its degradation, persistence, and potential for bioaccumulation, are key aspects of risk assessment. This compound has a moderate to strong tendency to partition from water to soil and is considered relatively immobile in soil. nih.gov It generally degrades well in soil under aerobic conditions, although reported half-lives can vary. nih.gov Studies have analyzed the persistence of this compound residues in crops and soil under field conditions to assess dietary and ecological risks. frontiersin.orgresearchgate.net For instance, this compound dissipated quickly in cabbage and tomato, with relatively short half-lives in both crops and soil. frontiersin.orgresearchgate.net
Ecological risk assessments consider the toxicity of this compound to various non-target organisms, including aquatic invertebrates, fish, terrestrial arthropods, and earthworms. Studies have indicated that this compound can pose a potential acute and chronic risk to certain non-target organisms, particularly arthropods, which appear to be highly sensitive. diva-portal.org The risk to earthworms and terrestrial arthropods in soil has been assessed as low-level at recommended doses in some studies. researchgate.net However, other research suggests moderate to high risk to freshwater and marine aquatic organisms. nih.gov
Predictive modeling, such as using models like PRIMET, is employed to evaluate the risks of pesticide exposure and ecotoxicity in different environmental settings, such as rice farming ecosystems. diva-portal.org These models help in understanding the potential environmental concentrations of this compound and assessing the potentially affected fraction of species. diva-portal.org
Enantioselective Risk Assessment
This compound is a chiral insecticide, existing as two enantiomers: the insecticidally active S-(+)-indoxacarb (DPX-KN128) and the less active or inactive R-(-)-indoxacarb (DPX-KN127). d-nb.infoepa.govfao.orgnih.gov Commercial formulations typically contain an enriched mixture of the S enantiomer. fao.org Enantioselective risk assessment recognizes that the different enantiomers of a chiral pesticide can exhibit different environmental behaviors, degradation rates, bioaccumulation potential, and toxicity to various organisms. nih.govoup.comresearchgate.netresearchgate.net
Research is focusing on understanding the enantioselective degradation and bioaccumulation of this compound in different environmental compartments and organisms. Studies have shown enantioselective degradation of this compound in soil and during tea processing. researchgate.netresearchgate.net The half-lives of the S and R enantiomers can differ, and there may even be a trend towards the production of the S enantiomer from the R enantiomer in some matrices. researchgate.netresearchgate.net
Enantioselective bioaccumulation studies, such as those conducted in zebrafish, have revealed that the R-(-)-indoxacarb enantiomer can preferentially accumulate in the organism. oup.comresearchgate.net This highlights the importance of considering the behavior of individual enantiomers for a more accurate environmental risk assessment, as the less active enantiomer might persist longer or accumulate differently, potentially posing unforeseen risks. oup.comresearchgate.net Toxicokinetic studies in mammals also show significant differences in the metabolism and distribution between the two this compound enantiomers and their metabolites. nih.gov These findings suggest that the application of optically pure S-(+)-indoxacarb might be a more efficient and safer strategy from both insecticidal activity and environmental perspectives. nih.gov
Cumulative and Synergistic Effects with Other Stressors
Assessing the cumulative and synergistic effects of this compound with other chemical stressors and environmental factors is a critical area of future research for a comprehensive understanding of its environmental impact. Organisms in real-world environments are often exposed to mixtures of pesticides and other pollutants, as well as various environmental stressors like temperature fluctuations or habitat changes.
Studies investigating the toxicity of this compound in mixtures with other insecticides have shown both synergistic and antagonistic effects depending on the mixture components and the target organism. bioone.org For example, a mixture of this compound and chlorpyrifos (B1668852) showed strong potentiation effects against Spodoptera littoralis larvae, while mixtures with lufenuron (B1675420) or methoxyfenozide (B170004) were mostly antagonistic. bioone.org Further biochemical studies are needed to confirm the role of enzymes, such as esterases, in influencing the toxicity of this compound mixtures. bioone.org
Research also needs to consider the combined effects of this compound exposure and other environmental stressors on non-target organisms. For instance, the impact of temperature on the toxicity of this compound or the combined effects of this compound and habitat degradation on sensitive aquatic or terrestrial species are areas requiring further investigation. The potential for this compound residues in wastewater treatment plant effluent to exceed toxicity endpoints for aquatic invertebrates, especially from sources like pet flea control products, underscores the need for assessing cumulative inputs and risks in aquatic environments. nacwa.org
Mechanistic Ecotoxicology and Biomarker Research
Understanding the mechanistic ecotoxicological effects of this compound on non-target organisms is crucial for a comprehensive environmental risk assessment. While its primary mode of action in target insects involves blocking voltage-dependent sodium channels, leading to nervous system disruption, research on non-target species explores a range of biochemical and physiological responses that can serve as biomarkers of exposure and effect nih.govregulations.govjabonline.in.
Studies have investigated the impact of this compound on various non-target organisms, including aquatic invertebrates, terrestrial snails, and fish, utilizing a multi-biomarker approach to assess sublethal effects nih.govresearchgate.netnih.govnih.gov. These biomarkers often include enzymes involved in detoxification, oxidative stress defense, and neurotransmission nih.govresearchgate.netnih.govnih.govmdpi.com.
Research on the aquatic midge Chironomus riparius exposed to this compound revealed alterations at the biochemical level. Glutathione-S-transferase (GST) was identified as a sensitive biomarker, suggesting its role in the detoxification of this compound in this species researchgate.netulisboa.ptnih.gov. Changes in the activities of lactate (B86563) dehydrogenase (LDH) and glutathione peroxidase (GPx) were also observed researchgate.netulisboa.pt. Chronic exposure to this compound compromised the growth and emergence of C. riparius, indicating that biochemical alterations can precede or coincide with effects at the organismal level researchgate.netulisboa.pt.
In terrestrial snails (Theba pisana), dietary exposure to environmentally relevant concentrations of this compound induced significant biochemical changes nih.govnih.govdntb.gov.ua. A multi-marker approach showed that this compound affected oxidative stress parameters and enzyme activities nih.govnih.gov. Specifically, after 28 days of treatment, there was a decrease in glutathione (GSH) content, while the activities of catalase (CAT), GST, and GPx were elevated nih.govdntb.gov.ua. Changes in acetylcholinesterase (AChE) activity were also observed nih.govdntb.gov.ua. These findings suggest that this compound can induce oxidative stress and affect detoxification and neurotransmission in terrestrial invertebrates nih.gov.
Studies on fish, such as zebrafish (Danio rerio) and common carp (B13450389) (Cyprinus carpio), have also explored the mechanistic effects of this compound. Exposure to this compound has been shown to induce oxidative stress and inflammation in fish oup.com. In zebrafish, CAT activity was found to increase after this compound exposure researchgate.net. Investigations into the enantioselective bioaccumulation of this compound in zebrafish revealed that the (−)-R-indoxacarb enantiomer accumulated preferentially compared to the (+)-S-indoxacarb enantiomer oup.com. The half-lives for elimination also differed between the enantiomers oup.com.
Research on the detoxification mechanisms in insects, including target and non-target species, highlights the role of enzymes like AChE, carboxylesterase (CarE), and GSTs in metabolizing this compound mdpi.com. Increased activity of these enzymes has been correlated with exposure to sublethal concentrations of this compound and may contribute to the development of resistance in some insect populations mdpi.comnih.gov.
Future directions in mechanistic ecotoxicology and biomarker research for this compound should continue to explore the detailed molecular pathways affected in a wider range of non-target organisms. This includes investigating the specific interactions of this compound and its metabolites with ion channels and other cellular targets in diverse taxa, as well as understanding the full suite of enzymatic and non-enzymatic defense mechanisms employed by organisms to cope with exposure. Further research into the enantioselective toxicity and metabolism of this compound in various species is also warranted to refine ecological risk assessments. The application of advanced techniques, such as transcriptomics and proteomics, can provide deeper insights into the molecular responses to this compound exposure and help identify novel biomarkers for environmental monitoring mdpi.com.
Here is a summary of some research findings on this compound's effects on biomarkers in non-target organisms:
Table 1: Summary of this compound Effects on Biomarkers in Non-Target Organisms
| Organism | Exposure Duration | This compound Concentration(s) | Key Biomarkers Affected | Observed Effect(s) | Source(s) |
| Chironomus riparius | Short-term | 1, 2, 4, 8 µg/L | GST, LDH, GPx, CAT, SOD, LPO | Increased GST, LDH, GPx activity; Variable CAT activity; Increased LPO at higher concentrations | researchgate.netulisboa.pt |
| Theba pisana | 28 days | 0.02, 0.2 µg/mL (in food) | GSH, CAT, GST, GPx, AChE, LPO, Protein content, Histopathology | Decreased GSH; Elevated CAT, GST, GPx, Protein content; Variable AChE; Variable LPO; Histo-architectural changes in hepatopancreas | nih.govnih.govdntb.gov.ua |
| Danio rerio | 28 days | 0.01 mg/L | CAT | Increased CAT activity | researchgate.net |
| Danio rerio | Uptake/Elimination | 0.025, 0.1 mg/L | Enantiomer concentrations in tissue | Preferential bioaccumulation of (-)-R-indoxacarb; Different elimination half-lives | oup.com |
| Heteropneustes fossilis | 96 hours | 0.075 mg/L (LC50) | Histopathology (telencephalon), Locomotory behavior | Mild pathological changes in brain; Irregular locomotory behavior | jabonline.in |
| Gammarus kischineffensis | Not specified | In mixture with atrazine (B1667683) | GST, CAT, SOD | Higher activity when in mixture compared to atrazine alone | nih.gov |
Table 2: Enantioselective Bioaccumulation and Elimination of this compound in Zebrafish (Danio rerio)
| Enantiomer | Exposure Concentration (mg/L) | Bioconcentration Factor (BCF) | Elimination Half-life (d) | Source |
| (-)-R-indoxacarb | 0.025 | ~13x higher than (+)-S | 3.47 | oup.com |
| (+)-S-indoxacarb | 0.025 | - | 2.05 | oup.com |
| (-)-R-indoxacarb | 0.1 | - | 4.95 | oup.com |
| (+)-S-indoxacarb | 0.1 | - | 2.66 | oup.com |
Note: BCF values are relative for the 0.025 mg/L exposure, indicating (-)-R-indoxacarb accumulated approximately 13 times more than (+)-S-indoxacarb. oup.com
Q & A
Basic Research: What validated analytical methods are recommended for quantifying indoxacarb residues in agricultural matrices?
Methodological Answer:
this compound residues are quantified using HPLC-UV , GC-ECD , or LC-MS/MS after extraction via the QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, Safe). For complex matrices like rice or soil, cleanup steps using N-propyl ethylene diamine (PSA) or C18 sorbents are critical to reduce matrix interference. Validation requires recovery tests (70–120% acceptable range) and establishing a limit of quantification (LOQ) , typically 0.01–0.03 mg/kg. Matrix-matched calibration standards are essential to account for signal enhancement effects in certain crops like tomatoes or grapes .
Basic Research: How is the dissipation half-life of this compound determined in field studies?
Methodological Answer:
Dissipation kinetics follow first-order decay models . Collect crop/soil samples at intervals (e.g., 0, 1, 3, 7 days post-application). Calculate half-life () using the formula:
where is the dissipation rate constant derived from linear regression of residue decline. Studies report values of 1.12–1.31 days in vegetables and 2.2 days to reach MRLs (maximum residue limits) of 0.2 mg/kg. Ensure LOQ adjustments for residues below detection limits .
Advanced Research: How to design experiments evaluating cross-resistance between this compound and other insecticides in Spodoptera frugiperda?
Methodological Answer:
- Resistance Strain Selection: Use the F2-screen method to isolate populations resistant to this compound and other insecticides (e.g., chlorantraniliprole, Bt proteins). Maintain selection pressure to stabilize resistance traits.
- Bioassay Design: Conduct concentration-response bioassays on third-instar larvae using diagnostic doses (e.g., LC50, LC99). Calculate resistance ratios (RR) by dividing the LC50 of resistant strains by that of susceptible (SUS) strains.
- Statistical Analysis: Apply Probit analysis (via PoloPlus software) to derive LC50/LC99 values, confidence intervals, and chi-square goodness-of-fit metrics. Cross-resistance is confirmed if RR > 5 for non-target insecticides .
Advanced Research: What methodologies detect microbial degradation of this compound in insect gut microbiomes?
Methodological Answer:
- Bacterial Isolation: Culture gut flora (e.g., Bacillus cereus) from insects like Plutella xylostella in minimal media supplemented with this compound.
- Degradation Analysis: Use GC-MS to track this compound depletion. Compare chromatogram peak areas (retention time ~22.9 min) between test and control samples. A reduction in peak area indicates degradation.
- Enzyme Activity Assays: Measure carboxylesterase and esterase activity via spectrophotometric methods (e.g., hydrolysis of α-naphthyl acetate). Higher enzyme activity correlates with degradation efficiency .
Advanced Research: How to evaluate dietary exposure risks of this compound using deterministic vs. probabilistic models?
Methodological Answer:
- Deterministic Model: Calculate Theoretical Maximum Residue Contribution (TMRC) using maximum residue levels (MRLs) and average food consumption data. Compare TMRC to Acceptable Daily Intake (ADI) (e.g., 0.01 mg/kg bw/day for this compound).
- Probabilistic Model: Incorporate variability in residue levels (e.g., log-normal distributions) and consumption patterns across demographics (age, region). Use Monte Carlo simulations to estimate acute/chronic exposure percentiles. Validate with supervised residue trial data .
Basic Research: What environmental factors significantly influence this compound residue persistence?
Methodological Answer:
- Sunlight Exposure: Direct sunlight degrades this compound by 88–89% within 24 hours, compared to 45–57% under UV lamps.
- Washing Effects: Tap water removes 45–54% of residues from crops like tomatoes at harvest.
- Soil Properties: Organic matter content and pH affect adsorption; residues dissipate faster in acidic soils (pH < 6) .
Advanced Research: How to resolve contradictory efficacy data for this compound across insect species?
Methodological Answer:
- Metabolic Activation: Test bioactivation pathways (e.g., conversion to DCJW, the toxic metabolite) using enzyme inhibitors. Species with deficient esterase activity may show reduced susceptibility.
- Bioassay Conditions: Standardize ingestion vs. topical application methods. For example, bed bugs exhibit <20% mortality via ingestion but higher susceptibility via contact.
- Statistical Validation: Apply Abbott’s formula to correct for control mortality:
Report resistance ratios (RR) with confidence intervals to assess significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
